
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide is a chemical compound known for its diverse applications in scientific research It is characterized by its unique molecular structure, which includes a benzamide group attached to a phenylethyl moiety with an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(2-oxo-2-phenylethyl)benzamide typically involves the reaction of benzamide with a phenylethyl derivative under specific conditions. One common method involves the use of methylation agents to introduce the methyl group into the benzamide structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Industrial production methods may also include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be broken down by water (hydrolysis) under acidic or basic conditions, forming the corresponding carboxylic acid and amine.
Esterification: The carboxylic acid group could potentially react with an alcohol in the presence of an acid catalyst to form an ester.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Esterification: Requires an acid catalyst, such as sulfuric acid, and an alcohol, such as methanol or ethanol.
Major Products Formed
Hydrolysis: Produces carboxylic acid and amine.
Esterification: Produces esters and water.
Aplicaciones Científicas De Investigación
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide is utilized in various scientific research applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Reactions: It is used in organic chemistry for various reactions and as a building block for more complex molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Methyl-n-(2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide can be compared with other similar compounds, such as:
Methyl 2-oxo-2-phenylacetate: This compound shares a similar phenylethyl structure but differs in the presence of an ester group instead of an amide group.
N-(2-Oxo-2-phenylacetyl)benzamide: This compound is structurally similar but lacks the methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Propiedades
Número CAS |
42205-87-8 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
N-methyl-N-phenacylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-17(16(19)14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Clave InChI |
KXARYBXYBGQZCM-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



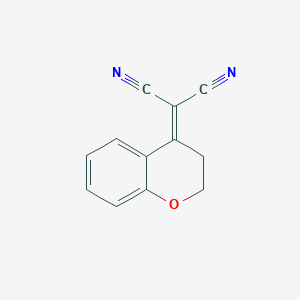

![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
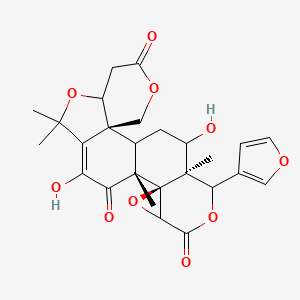
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)

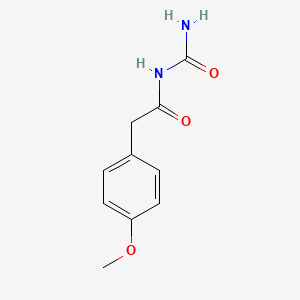

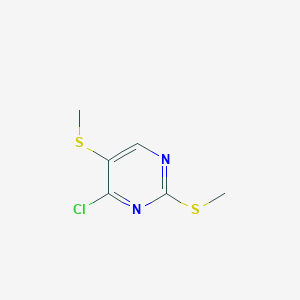
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
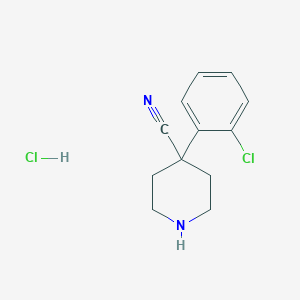
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
